molecular formula C16H20ClN3O2 B565001 Didesethyl Chloroquine Hydroxyacetamide-d4 CAS No. 1216956-86-3

Didesethyl Chloroquine Hydroxyacetamide-d4

Cat. No. B565001
M. Wt: 325.829
InChI Key: MJFOIOWFYPCSSQ-BRVWLQDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Didesethyl Chloroquine Hydroxyacetamide-d4” is a biochemical used for proteomics research . It has a molecular weight of 325.83 and a molecular formula of C16H16D4ClN3O2 .


Molecular Structure Analysis

The molecular structure of “Didesethyl Chloroquine Hydroxyacetamide-d4” is represented by the formula C16H16D4ClN3O2 . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

Antiviral Activity Against SARS-CoV-2

Didesethyl Chloroquine Hydroxyacetamide-d4, as a derivative of chloroquine and hydroxychloroquine, may share similar antiviral properties. Research has demonstrated the efficacy of hydroxychloroquine in limiting the replication of SARS-CoV-2 in vitro. This potential is underlined by studies showing that hydroxychloroquine could be more potent than chloroquine in inhibiting SARS-CoV-2 in vitro, suggesting its use in treating COVID-19 infections (Yao et al., 2020).

Mechanism of Action

The derivative's mechanism of action likely parallels that of its parent compounds. Chloroquine and hydroxychloroquine increase the pH within intracellular vacuoles, affecting processes like protein degradation in lysosomes, assembly of macromolecules in endosomes, and post-translation modification of proteins in the Golgi apparatus. This action could interfere with antigen processing in macrophages and other antigen-presenting cells, down-regulating the immune response against autoantigenic peptides, which is relevant in diseases like rheumatoid arthritis and systemic lupus erythematosus (Fox, 1993).

Potential for Repurposing

Given the global health crisis caused by COVID-19, repurposing old drugs like chloroquine and hydroxychloroquine, and by extension their derivatives, is a critical strategy. The diverse mechanisms of action of these compounds, such as altering the acidic environment inside lysosomes and endosomes, and inhibiting cytokine storms, make them potential candidates for treating viral infections like COVID-19 (Tripathy et al., 2020).

Safety And Hazards

“Didesethyl Chloroquine Hydroxyacetamide-d4” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

“Didesethyl Chloroquine Hydroxyacetamide-d4” is currently being used for proteomics research . As our understanding of proteomics continues to grow, it’s likely that the use of this compound will expand to new areas of research.

properties

IUPAC Name

N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)/i2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFOIOWFYPCSSQ-BRVWLQDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675837
Record name N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didesethyl Chloroquine Hydroxyacetamide-d4

CAS RN

1216956-86-3
Record name N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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